molecular formula C15H21BBrClO2 B15364208 2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15364208
M. Wt: 359.5 g/mol
InChI Key: DAOIRRCPOGPCSA-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group, which is pivotal in facilitating various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-chloro-4-isopropylphenylboronic acid with a suitable reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also participate in other reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water/THF mixture).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or tert-butyl hydroperoxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols can be used under various conditions.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Corresponding alcohols or ketones.

  • Reduction: Corresponding alcohols.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.

Biology: The compound can be used to create biologically active molecules, which are essential for studying biological processes and developing new drugs.

Medicine: It is employed in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases. Its ability to form stable bonds with various functional groups makes it a versatile tool in medicinal chemistry.

Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Coupling: The palladium catalyst and the boronic ester group are the key players in the reaction pathway.

  • Oxidation and Reduction: The specific molecular targets depend on the functional groups present in the starting materials.

Comparison with Similar Compounds

  • Boronic Acids: Such as phenylboronic acid and its derivatives.

  • Boronic Esters: Other boronic esters with different substituents on the aromatic ring.

Uniqueness: 2-(3-Bromo-5-chloro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific combination of substituents on the aromatic ring, which can influence its reactivity and stability. This makes it particularly useful for certain types of cross-coupling reactions that other boronic esters may not be as effective in.

Properties

Molecular Formula

C15H21BBrClO2

Molecular Weight

359.5 g/mol

IUPAC Name

2-(3-bromo-5-chloro-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BBrClO2/c1-9(2)13-11(17)7-10(8-12(13)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3

InChI Key

DAOIRRCPOGPCSA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C(C)C)Cl

Origin of Product

United States

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